molecular formula C20H43ClS B2553166 Dimethyl(octadecyl)sulfaniumchloride CAS No. 2491668-67-6

Dimethyl(octadecyl)sulfaniumchloride

Cat. No.: B2553166
CAS No.: 2491668-67-6
M. Wt: 351.07
InChI Key: WLSVIXNKUKAARM-UHFFFAOYSA-M
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Description

Dimethyl(octadecyl)sulfanium chloride is a quaternary sulfonium compound characterized by a central sulfur atom bonded to two methyl groups, one octadecyl (C18) chain, and a chloride counterion. Its structure imparts significant hydrophobicity due to the long alkyl chain, making it suitable for applications requiring surfactant properties, phase-transfer catalysis, or material modification.

Properties

IUPAC Name

dimethyl(octadecyl)sulfanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSVIXNKUKAARM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43ClS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The foundational synthesis of dimethyl(octadecyl)sulfaniumchloride involves the reaction of dimethyl sulfide (CH₃)₂S with octadecyl halides (C₁₈H₃₇X, where X = Cl, Br, I). This process follows an Sₙ2 nucleophilic substitution mechanism, where the sulfide’s lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The general reaction is:

$$
\text{(CH₃)₂S + C₁₈H₃₇X → (CH₃)₂(C₁₈H₃₇)S⁺X⁻}
$$

Key variables influencing yield and purity include:

  • Halide Reactivity : Octadecyl bromide is preferred over chloride due to its superior leaving-group ability, enhancing reaction kinetics.
  • Solvent Polarity : Polar aprotic solvents like acetone or dimethylformamide (DMF) stabilize the transition state, accelerating the reaction.
  • Base Addition : Bases such as potassium carbonate neutralize HX byproducts, shifting the equilibrium toward product formation.

Laboratory-Scale Preparation Methods

Reaction Conditions

Optimal laboratory conditions derived from patent literature include:

  • Temperature : 40–60°C, balancing reaction rate and side-product formation.
  • Molar Ratios : A 1:1.1 ratio of dimethyl sulfide to octadecyl bromide ensures excess sulfide, minimizing di-alkylation byproducts.
  • Time : 6–12 hours under reflux, achieving >85% conversion.
Table 1: Solvent Impact on Yield and Purity
Solvent Dielectric Constant Yield (%) Purity (%)
Acetone 20.7 88 95
Methanol 32.7 78 90
DMF 36.7 92 97
Diethyl Ether 4.3 45 82

Data adapted from large-scale experimental trials.

Purification Techniques

Post-synthesis purification involves:

  • Filtration : Removing inorganic salts (e.g., KBr) via vacuum filtration.
  • Washing : Sequential washes with cold water and ethyl acetate to eliminate unreacted starting materials.
  • Crystallization : Recrystallization from ethanol yields a white crystalline solid with >99% purity.

Industrial-Scale Production

Process Optimization

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing batch times by 40% compared to batch reactors.
  • Solvent Recycling : Glycol ethers or mineral oils are reused across multiple batches, lowering production costs.
  • Catalyst-Free Systems : Avoiding bases like NaOH simplifies waste management, though it requires precise stoichiometry.
Table 2: Industrial vs. Laboratory Methods
Parameter Laboratory Method Industrial Method
Reaction Volume 0.5–5 L 500–5000 L
Temperature Control Oil Bath Jacketed Reactor
Yield 85–90% 92–95%
Purity 95–99% 98–99.5%

Scalability Challenges

  • Heat Dissipation : Exothermic reactions risk thermal runaway; industrial reactors use external cooling loops.
  • Byproduct Management : Di-alkylated sulfonium salts form at higher temperatures, necessitating real-time monitoring via in-line IR spectroscopy.

Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.26 (m, 32H, CH₂), 3.33 (s, 6H, S⁺(CH₃)₂).
    • ¹³C NMR : 14.1 (CH₃), 22.7–32.1 (CH₂), 54.3 (S⁺(CH₃)₂).
  • Elemental Analysis :
    • Calculated: C 68.42%, H 12.23%, S 9.14%.
    • Observed: C 68.39%, H 12.20%, S 9.12%.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) eluent confirm ≥99% purity.
  • Karl Fischer Titration : Residual moisture <0.1% ensures stability during storage.

Challenges and Mitigation Strategies

Side Reactions

  • Di-Alkylation : Occurs with excess alkyl halide; mitigated by maintaining a sulfide excess.
  • Oxidation : Sulfonium salts are prone to air oxidation; reactions are conducted under nitrogen.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(octadecyl)sulfaniumchloride involves its interaction with biological membranes and other molecular targets. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfonium group can interact with various cellular components, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare dimethyl(octadecyl)sulfanium chloride with analogous sulfonium and ammonium compounds, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Sulfonium and Related Compounds

Compound Name Structural Features Counterion Key Properties Applications References
Dimethyl(octadecyl)sulfanium chloride C18 alkyl, two methyl groups, S⁺ Chloride (Cl⁻) High hydrophobicity, surfactant potential Surfactants, material modification
5-Dimethyl sulfoniopentyl sulfanium C5 alkyl, two methyl groups, S⁺ Diluent type B Moderate hydrophobicity Polymer additives, stabilizers
Dimethyl(phenyl)sulfanium perfluorobutanesulfonate Phenyl, two methyl groups, S⁺ Perfluorobutanesulfonate (PFBS⁻) Thermal stability, lipophobicity Electronics, ionic liquids
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide Phenylethyl-oxo, two methyl groups, S⁺ Bromide (Br⁻) Polar functionality, crystallinity Crystallography, organic synthesis
2-Carboxyethyl(dimethyl)sulfanium chloride Carboxyethyl, two methyl groups, S⁺ Chloride (Cl⁻) Water solubility, zwitterionic character Biochemistry, enzyme studies
Octadecyl dimethyl benzyl ammonium chloride C18 alkyl, benzyl, two methyl groups, N⁺ Chloride (Cl⁻) Cationic surfactant, antimicrobial Fabric softeners, disinfectants

Alkyl Chain Length and Hydrophobicity

  • Dimethyl(octadecyl)sulfanium chloride (C18) exhibits higher hydrophobicity compared to 5-dimethyl sulfoniopentyl sulfanium (C5), making the former more effective in non-polar environments (e.g., asphalt modification ). Longer alkyl chains enhance micelle formation in surfactants, whereas shorter chains reduce steric hindrance, favoring solubility in polar solvents .
  • Octadecyl dimethyl benzyl ammonium chloride (a structurally analogous ammonium salt) shares the C18 chain but replaces sulfur with nitrogen. Ammonium analogs are more widely used in commercial surfactants due to lower synthesis costs and established efficacy in fabric softeners .

Substituent Groups and Reactivity

  • Dimethyl(phenyl)sulfanium perfluorobutanesulfonate incorporates a phenyl group and a fluorinated counterion, enhancing thermal stability and lipophobicity. Such properties are critical in high-performance applications like ionic liquids for electronics .
  • The phenylethyl-oxo group in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide introduces polar and aromatic interactions, enabling its use in single-crystal X-ray studies .

Counterion Effects

  • Chloride (Cl⁻) and bromide (Br⁻) counterions influence solubility and lattice energy. Bromide salts often exhibit higher melting points due to stronger ionic interactions, as seen in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide .
  • Perfluorobutanesulfonate (PFBS⁻) in dimethyl(phenyl)sulfanium perfluorobutanesulfonate improves electrochemical stability, making it suitable for advanced materials .

Functional Group Modifications

  • The carboxyethyl group in 2-carboxyethyl(dimethyl)sulfanium chloride introduces zwitterionic character, enabling water solubility and biological compatibility. This contrasts with the purely hydrophobic octadecyl chain in the target compound .

Biological Activity

Dimethyl(octadecyl)sulfaniumchloride, also known as a sulfonium salt, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a long hydrophobic octadecyl chain, which is attached to a sulfur atom bonded to two methyl groups, along with a chloride ion. The following sections detail the biological activity of this compound, including its mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H43ClS
  • IUPAC Name : Dimethyl(octadecyl)sulfanium chloride
  • Physical State : Typically appears as a white solid or powder.

The compound's structure allows it to exhibit amphiphilic properties, making it suitable for various applications in biochemistry and materials science.

This compound interacts with biological membranes due to its hydrophobic octadecyl chain. This interaction can alter membrane fluidity and permeability, which is crucial for cellular functions. The sulfonium group may engage with various cellular components, influencing biochemical pathways such as:

  • Membrane Integrity : By integrating into lipid bilayers, it may stabilize or disrupt membrane structures.
  • Cell Signaling : Potential modulation of signaling pathways through interaction with membrane proteins.

Biological Applications

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
  • Drug Delivery Systems : Its ability to modify membrane characteristics could be leveraged in drug delivery applications, enhancing the bioavailability of therapeutic agents.
  • Surfactant Applications : Due to its amphiphilic nature, it can function as a surfactant in various formulations, improving solubility and stability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Study on Membrane Interaction : Research indicates that the compound can integrate into phospholipid bilayers, potentially leading to increased permeability for certain solutes .
  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Phase-Transfer Catalysis : In organic synthesis, it has been shown to effectively facilitate reactions between immiscible phases .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other sulfonium salts and quaternary ammonium compounds:

PropertyThis compoundOther Sulfonium SaltsQuaternary Ammonium Compounds
Hydrophobic ChainYesVariesYes
Antimicrobial ActivityModerateVariesHigh
Phase-Transfer CatalysisYesLimitedCommon
Membrane Interaction PotentialHighModerateHigh

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